molecular formula C27H35N3O13S B6524534 ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) CAS No. 1051924-48-1

ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)

Cat. No.: B6524534
CAS No.: 1051924-48-1
M. Wt: 641.6 g/mol
InChI Key: CYNZZYUTCOYQDI-UHFFFAOYSA-N
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Description

The compound ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a synthetic thiophene derivative with a complex structure. Key features include:

  • A thiophene-3-carboxylate core substituted at positions 2 and 4.
  • A morpholinopropylamino acetamido moiety at position 2, likely enhancing solubility and bioactivity through hydrogen bonding.
  • A bis(oxalic acid) counterion, which may improve crystallinity and stability .

Thiophene derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S.2C2H2O4/c1-3-31-23(28)21-19(17-5-7-18(29-2)8-6-17)16-32-22(21)25-20(27)15-24-9-4-10-26-11-13-30-14-12-26;2*3-1(4)2(5)6/h5-8,16,24H,3-4,9-15H2,1-2H3,(H,25,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNZZYUTCOYQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a thiophene ring, an ether moiety, and morpholine, which contribute to its biological activity. The presence of the 4-methoxyphenyl group enhances lipophilicity and may influence the pharmacokinetic profile.

Antioxidant Activity

Antioxidant activity is a significant property of this compound. In studies examining derivatives of similar structures, it was found that compounds with the 4-methoxyphenyl group exhibited notable DPPH radical scavenging activity. For instance, derivatives tested showed antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times, indicating strong potential for free radical scavenging .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (Relative to Ascorbic Acid)
Ethyl 4-(4-methoxyphenyl)-2-(...)1.35 - 1.40
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37
Hydrazone derivative with thiophene moiety1.26

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 line .

Case Study: Cytotoxicity in Cancer Cell Lines

A specific study highlighted the effectiveness of derivatives in inhibiting cell proliferation:

  • Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
  • Results : Compounds displayed IC50 values indicating effective cytotoxicity at micromolar concentrations.

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds related to ethyl 4-(4-methoxyphenyl)-2-(...). In a study focusing on naphthalene-based derivatives, it was found that certain compounds exhibited significant activity against various bacterial strains . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Pharmacological Implications

The biological activities of ethyl 4-(4-methoxyphenyl)-2-(...) are likely influenced by its ability to interact with various biological targets due to its diverse functional groups. The morpholine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
Ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) 4-(4-methoxyphenyl), morpholinopropylamino acetamido, bis(oxalic acid) C₂₇H₃₄N₄O₁₂S 638.65 (calc.) Not provided Unique 4-methoxyphenyl substitution; oxalate salt enhances stability. -
BF48987: Ethyl 4,5-dimethyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) 4,5-dimethyl, morpholinopropylamino acetamido, bis(oxalic acid) C₂₂H₃₃N₃O₁₂S 563.58 1051931-31-7 Methyl groups at positions 4 and 5 increase steric hindrance; oxalate salt improves crystallinity.
Ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-(4-methoxyphenyl), 4-methylbenzoylamino C₂₃H₂₂N₂O₄S 426.50 (calc.) Not provided Lacks morpholine and oxalate; benzoylamino group may reduce solubility.
5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (e.g., 9a-j) Pyrazole core, 3-oxomorpholino, methylthio Varies by substituent ~400–450 (calc.) Not provided Pyrazole instead of thiophene; 3-oxomorpholino group shares similarities in targeting morpholine-associated pathways.

Key Structural Differences and Implications

Core Heterocycle: The target compound and BF48987 use a thiophene-carboxylate core, whereas analogs like 9a-j () employ a pyrazole-carboxamide scaffold. Pyrazoles may exhibit distinct metabolic stability .

Substituent Effects: The 4-methoxyphenyl group in the target compound and analog provides electron-rich aromaticity, which could influence receptor binding. In contrast, BF48987’s 4,5-dimethyl groups introduce steric hindrance, possibly altering molecular packing in crystals . The morpholinopropylamino acetamido group in the target compound and BF48987 enhances hydrophilicity, improving solubility compared to the benzoylamino group in ’s analog .

Counterion Role :

  • The bis(oxalic acid) in the target compound and BF48987 contrasts with neutral forms in other analogs. Oxalate salts often improve crystallinity and stability, as seen in pharmaceuticals like RO363 and SR59230A () .

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